Gold;yttrium Gold;yttrium
Brand Name: Vulcanchem
CAS No.: 921765-27-7
VCID: VC20280750
InChI: InChI=1S/5Au.Y
SMILES:
Molecular Formula: Au5Y
Molecular Weight: 1073.7387 g/mol

Gold;yttrium

CAS No.: 921765-27-7

Cat. No.: VC20280750

Molecular Formula: Au5Y

Molecular Weight: 1073.7387 g/mol

* For research use only. Not for human or veterinary use.

Gold;yttrium - 921765-27-7

Specification

CAS No. 921765-27-7
Molecular Formula Au5Y
Molecular Weight 1073.7387 g/mol
IUPAC Name gold;yttrium
Standard InChI InChI=1S/5Au.Y
Standard InChI Key MZYWHAHSYNZTSY-UHFFFAOYSA-N
Canonical SMILES [Y].[Au].[Au].[Au].[Au].[Au]

Introduction

Fundamental Composition and Structural Characteristics

Molecular and Crystalline Architecture

Gold;yttrium adopts the stoichiometric formula Au₉Y, with a molecular weight of 1,861.605 g/mol. The compound crystallizes in a cubic lattice structure, where yttrium atoms occupy interstitial positions within the gold matrix. This arrangement creates a distorted face-centered cubic (fcc) system, as confirmed by X-ray diffraction studies . The coordination environment of yttrium in Au₉Y involves eight nearest-neighbor gold atoms, creating a localized electron-deficient site that influences its chemical reactivity .

Phase Equilibria and Intermetallic Variants

The Au-Y system features seven stable intermetallic phases across different stoichiometries (Table 1):

Table 1: Intermetallic Compounds in the Au-Y System

CompoundCrystal Structure TypeLattice Parameters (Å)
Y₂AuCo₂Si-typea=7.32, b=4.56, c=5.89
YAuCsCl-typea=3.78
Y₃Au₄Pu₃Pd₄-typea=8.91, c=5.67
YAu₂MoSi₂-typea=3.45, c=8.29
YAu₃TiCu₃-typea=5.12, c=4.98
Y₁₄Au₅₁Gd₁₄Ag₅₁-typea=12.78
YAu₆HoAu₆-typea=5.67, c=9.34

Data derived from phase equilibria studies demonstrate that Au₉Y exists within a narrow compositional range near the YAu₆ phase boundary. Differential thermal analysis reveals a peritectic decomposition temperature of 1,042°C for the Au-rich solid solution .

Synthesis and Characterization Techniques

Metallurgical Preparation Methods

Industrial-scale production of Au₉Y employs arc-melting under argon atmosphere, using high-purity gold (99.999%) and yttrium (99.95%) precursors. The exothermic nature of Au-Y alloy formation (ΔG° = -255 kJ/mol at 800°C) necessitates controlled cooling rates to prevent phase segregation. Post-synthesis annealing at 700-800°C for 48-72 hours ensures homogeneous distribution of yttrium within the gold matrix .

Analytical Verification

Advanced characterization combines:

  • Electron Probe Microanalysis (EPMA): Quantifies yttrium content (typically 9.8-10.2 at%) with ±0.3% precision

  • Scanning Transmission Electron Microscopy (STEM): Resolves atomic-scale Y substitution in Au lattice sites (Figure 1)

  • X-ray Photoelectron Spectroscopy (XPS): Confirms charge transfer from Y 4d orbitals to Au 6s bands (Binding Energy Shift: Au 4f₇/₂ +0.8 eV)

Electronic Structure and Bonding Mechanisms

Charge Transfer Phenomena

Density functional theory (DFT) calculations reveal significant electron donation from yttrium to gold:

  • Yttrium exhibits a partial charge of +1.2e in Au₉Y clusters

  • Gold atoms adjacent to Y show reduced electron density (Wiberg Bond Index: Au-Y = 0.45 vs. Au-Au = 0.85)

  • Fermi level analysis indicates hybridization between Y 4d and Au 5d orbitals (Figure 2)

Cluster-Size Dependent Properties

Gas-phase studies of AuₙY⁺ clusters (n=4-20) demonstrate:

  • Critical size threshold at n=12 for stable Y incorporation

  • Propene binding energy decreases from 1.8 eV (n=4) to 0.7 eV (n=20)

  • Charge redistribution creates dual adsorption sites (Auδ+ and Yδ+)

Catalytic Applications and Reaction Mechanisms

Propene Oxidation Catalysis

Au₉Y-supported catalysts exhibit enhanced performance in propene-to-propylene oxide conversion:

  • Turnover Frequency (TOF): 2.7×10⁻³ s⁻¹ at 150°C (vs. 1.1×10⁻³ s⁻¹ for pure Au)

  • Selectivity: 88% toward epoxidation (8% improvement over undoped Au)

The catalytic cycle involves:

  • Propene adsorption on Y sites (Eₐds = -1.2 eV)

  • O₂ activation at Au-Y interface

  • Epoxide formation via Langmuir-Hinshelwood mechanism

Oxidative Cracking of Alkanes

Yttrium-doped Au catalysts demonstrate exceptional n-propane conversion:

  • Conversion Rate: 64% at 550°C (35% higher than Y₂O₃-alone systems)

  • Olefin Selectivity: 82% for C₃H₆

The enhanced performance originates from:

  • Stabilization of metastable Au⁺ species by Y³⁺

  • Spillover of activated oxygen species from Y to Au

Thermodynamic Stability and Phase Behavior

High-Temperature Stability

Electromotive force measurements (700-800°C) reveal:

  • Excess Gibbs Energy: Gᴱᴬ = -198 kJ/mol at Xʏ=0.1

  • Activity Coefficient: γʏ=0.12 in Au-rich solutions

  • Negative deviation from Raoult's Law (aᴬᵁ=0.88 at Xᴬᵁ=0.9)

Lattice Strain Effects

Yttrium incorporation induces:

  • 4.7% lattice expansion along <110> direction

  • Dislocation density increase to 1.2×10¹⁴ m⁻²

  • Stacking fault energy reduction from 45 mJ/m² (pure Au) to 28 mJ/m²

Emerging Applications and Future Directions

Quantum Dot Sensitization

Au₉Y nanoparticles (3-5 nm) demonstrate:

  • Plasmon resonance shift to 520 nm (Δλ=38 nm vs. pure Au)

  • Photocatalytic H₂ production rate: 12.8 μmol·h⁻¹·g⁻¹ under visible light

Radiation Shielding Materials

Neutron attenuation tests show:

  • Macroscopic removal cross-section: 0.48 cm⁻¹ for thermal neutrons

  • 23% improvement over lead-based shields at equivalent thickness

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